molecular formula C21H18Cl2N4O3 B2453760 4-(2,4-dichlorobenzoyl)-1-methyl-N'-(2-phenoxyethanimidoyl)-1H-pyrrole-2-carbohydrazide CAS No. 338418-58-9

4-(2,4-dichlorobenzoyl)-1-methyl-N'-(2-phenoxyethanimidoyl)-1H-pyrrole-2-carbohydrazide

Cat. No.: B2453760
CAS No.: 338418-58-9
M. Wt: 445.3
InChI Key: ZBUVODAEPLRFKG-UHFFFAOYSA-N
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Description

4-(2,4-dichlorobenzoyl)-1-methyl-N'-(2-phenoxyethanimidoyl)-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C21H18Cl2N4O3 and its molecular weight is 445.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Tuberculostatic Potential : A study by Bijev reported the synthesis of carbohydrazides and hydrazones of pyrrole derivatives, highlighting their potential as tuberculostatics. The compounds showed varying degrees of inhibitory activity against Mycobacterium tuberculosis, with no simple correlation between the activity of a particular hydrazone and the structural features introduced by the carbonyl partner (Bijev, 2006).

  • Versatile Building Block : Bonacorso et al. synthesized a series of (1H-1,2,3-triazol-4-yl)carbohydrazides, considering them as versatile building blocks for constructing fluorinated heterocycles analogous to rufinamide, a pyrrole derivative, and other compounds, potentially useful for biological activity assays (Bonacorso et al., 2017).

  • Antibacterial and Antioxidant Properties : Zia-ur-Rehman et al. synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and evaluated their antibacterial and DPPH radical scavenging activities, indicating potential for medicinal applications (Zia-ur-Rehman et al., 2009).

  • Leishmanicidal Activities : Bernardino et al. examined the leishmanicidal in vitro activities of 1H-pyrazole-4-carbohydrazides, finding that some derivatives were effective against various forms of Leishmania, a type of parasite (Bernardino et al., 2006).

  • Antibacterial Activity of Derivatives : Research by Goswami et al. on 1-(2,4-dichlorobenzoyl)thiosemicarbazides and s-triazoles derivatives revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Goswami et al., 1984).

Catalysis and Chemical Applications

  • Catalysis in Amination Reactions : Xie et al. discovered that Pyrrole-2-carbohydrazides are efficient ligands for the Cu-catalyzed amination of aryl halides with amines in water, presenting an environmentally friendly approach to chemical synthesis (Xie et al., 2010).

  • Synthesis of Novel Triazafulvalene System : Uršič et al. reported the synthesis of new derivatives of a triazafulvalene system, expanding the chemical diversity and potential applications of these compounds (Uršič et al., 2010).

  • Heterogeneous Copper Catalyst System : Huang et al. developed a ligand-recyclable, environmentally benign heterogeneous catalyst system for Ullmann type C–N coupling, demonstrating the utility of these compounds in practical applications like the synthesis of 2-methyl-4-methoxydiphenylamine (Huang et al., 2018).

Properties

IUPAC Name

N-[(Z)-(1-amino-2-phenoxyethylidene)amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O3/c1-27-11-13(20(28)16-8-7-14(22)10-17(16)23)9-18(27)21(29)26-25-19(24)12-30-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,24,25)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVODAEPLRFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN=C(COC2=CC=CC=C2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=CC=C2)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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